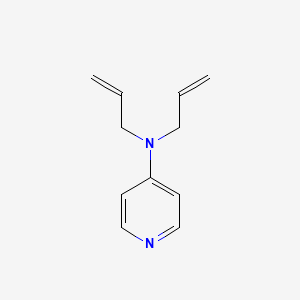
4-(Diallylamino)pyridine
Description
4-(Diallylamino)pyridine is a pyridine derivative featuring a tertiary amino group at the 4-position, substituted with two allyl (CH₂CH=CH₂) groups. Pyridine derivatives with amino substituents are widely studied for their nucleophilic catalytic activity, electronic properties, and applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
N,N-bis(prop-2-enyl)pyridin-4-amine |
InChI |
InChI=1S/C11H14N2/c1-3-9-13(10-4-2)11-5-7-12-8-6-11/h3-8H,1-2,9-10H2 |
InChI Key |
LPEBRLZPLFOWQC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C1=CC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Spectral Features (IR/NMR) | Applications |
|---|---|---|---|---|---|
| This compound* | -N(CH₂CH=CH₂)₂ | ~178.25† | N/A | N-H stretching (~3320–3479 cm⁻¹)‡ | Catalysis, polymer chemistry |
| 4-(Dimethylamino)pyridine (DMAP) | -N(CH₃)₂ | 122.17 | 108–112 | Aromatic C-H stretch (~3020 cm⁻¹)§ | Nucleophilic acylation catalyst |
| 4-(Diethylamino)pyridine | -N(CH₂CH₃)₂ | 150.22 | Liquid at RT¶ | δ ~1.1 (t, CH₃), 3.2 (q, CH₂) in ¹H NMR | Organic synthesis intermediates |
| 4-(2-Aminoethyl)pyridine | -NHCH₂CH₂NH₂ | 137.19 | N/A | Broad N-H peaks (IR), δ ~2.7 (CH₂)†† | Chelating agents, ligand design |
| 4-(1-Aminoethyl)pyridine | -NHCH(CH₃)₂ | 136.20 | 54.7–287‡‡ | ΔE = 6.08 eV (HOMO-LUMO gap)§§ | Bioactive compounds, materials |
*Theoretical values based on molecular formula C₁₁H₁₄N₂.
†Calculated from molecular formula.
‡Inferred from analogous compounds in .
§From DMAP analogs in .
¶Data from .
††From .
‡‡Melting points vary widely depending on substituents ().
§§Quantum chemical data from .
Reactivity and Catalytic Activity
- DMAP is renowned for its nucleophilic catalytic efficiency in acyl transfer reactions due to the electron-donating dimethylamino group, which enhances pyridine’s basicity and nucleophilicity .
- This compound is expected to exhibit reduced catalytic activity compared to DMAP due to the steric bulk of allyl groups, which may hinder substrate binding. However, the conjugated π-system of allyl substituents could stabilize transition states in certain reactions.
- 4-(Diethylamino)pyridine shows intermediate reactivity; its larger substituents reduce solubility in polar solvents but improve stability in nonpolar media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


